BenchChemオンラインストアへようこそ!

1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate

Lipophilicity Drug Design Permeability

1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate (CAS 2344681-26-9; molecular formula C₁₀H₁₀FNO₄; MW 227.19 g/mol) is a fluorinated aminophthalate diester that belongs to the class of polysubstituted aromatic building blocks. The compound features an electron‑donating primary amine (–NH₂) at the 4‑position and an electron‑withdrawing fluorine atom at the 3‑position on a phthalate core bearing two methyl ester groups.

Molecular Formula C10H10FNO4
Molecular Weight 227.191
CAS No. 2344681-26-9
Cat. No. B2666265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate
CAS2344681-26-9
Molecular FormulaC10H10FNO4
Molecular Weight227.191
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)N)F)C(=O)OC
InChIInChI=1S/C10H10FNO4/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4H,12H2,1-2H3
InChIKeyZUZQWQKRVUPOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2-Dimethyl 4-Amino-3-Fluorobenzene-1,2-Dicarboxylate (CAS 2344681-26-9): A Dual-Substituted Phthalate Building Block for Lead Optimization and Chemical Biology


1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate (CAS 2344681-26-9; molecular formula C₁₀H₁₀FNO₄; MW 227.19 g/mol) is a fluorinated aminophthalate diester that belongs to the class of polysubstituted aromatic building blocks. The compound features an electron‑donating primary amine (–NH₂) at the 4‑position and an electron‑withdrawing fluorine atom at the 3‑position on a phthalate core bearing two methyl ester groups [1]. This unique substitution pattern creates a push‑pull electronic system across the aromatic ring that is absent in mono‑substituted analogs. The compound is classified as a GHS Acute Toxicity Category 4 substance (H302 harmful if swallowed) and carries skin, eye, and respiratory irritation warnings [1]. The European Community number 877‑845‑4 has been assigned to this substance, and it is registered in the ECHA C&L inventory based on a single notifier submission [1].

Why Generic Phthalate Diester Substitution Is Not a Viable Procurement Strategy for 1,2-Dimethyl 4-Amino-3-Fluorobenzene-1,2-Dicarboxylate


The phthalate diester class includes numerous commercially available analogs such as dimethyl 4‑aminophthalate (CAS 51832‑31‑6), dimethyl 3‑aminophthalate (CAS 34529‑06‑1), dimethyl 4‑fluorophthalate (CAS 110706‑50‑8), and dimethyl 3‑fluorophthalate (CAS 183448‑41‑1), which differ by the presence or position of a single amino or fluorine substituent. Procuring a mono‑substituted analog and attempting to introduce the missing functionality de novo adds synthetic steps, reduces overall yield, and introduces regioselectivity challenges, particularly because the amino and fluorine groups direct electrophilic aromatic substitution to different positions [2]. The simultaneous presence of the 3‑fluoro and 4‑amino substituents creates a distinctive electronic environment that translates into quantifiable differences in lipophilicity (XLogP3), hydrogen‑bond donor capacity, and topological polar surface area (TPSA) relative to each mono‑substituted comparator [1]. These physicochemical differences directly impact membrane permeability, solubility, and protein‑binding potential in downstream applications, making direct procurement of the correctly substituted scaffold the only route that guarantees reproducible structure‑activity relationship (SAR) data [2].

Quantitative Differentiation Evidence for 1,2-Dimethyl 4-Amino-3-Fluorobenzene-1,2-Dicarboxylate Relative to Closest Analogs


Lipophilicity Modulation: 41–50% Higher XLogP3 Than the Non-Fluorinated 4‑Amino Analog

The target compound exhibits an XLogP3 value of 1.0, compared with XLogP3 values of 2.0 (dimethyl 4‑aminophthalate), 1.7 (dimethyl 3‑aminophthalate), 1.7 (dimethyl 4‑fluorophthalate), and 1.7 (dimethyl 3‑fluorophthalate) [1][2][3][4][5]. The replacement of the 3‑hydrogen in dimethyl 4‑aminophthalate (XLogP3 = 2.0) with fluorine (target XLogP3 = 1.0) reduces predicted lipophilicity by 50%. Simultaneously, the target compound is 41% less lipophilic than the 3‑amino isomer, dimethyl 3‑aminophthalate (XLogP3 = 1.7) [1][2][3]. This lower lipophilicity is expected to improve aqueous solubility and reduce non‑specific protein binding, which are critical parameters for early‑stage lead optimization [1].

Lipophilicity Drug Design Permeability

Hydrogen‑Bond Donor Capacity: The Only Phthalate Diester in the Set with Simultaneous H‑Bond Donor and Acceptor Character

The target compound possesses one hydrogen‑bond donor (the primary amine –NH₂) and six hydrogen‑bond acceptors (four carbonyl oxygens from the two ester groups, the amine nitrogen, and the fluorine atom) [1]. In contrast, dimethyl 4‑fluorophthalate and dimethyl 3‑fluorophthalate have zero hydrogen‑bond donors [2][3], while the non‑fluorinated amino analogs dimethyl 4‑aminophthalate and dimethyl 3‑aminophthalate have one donor but only five acceptors, lacking the fluorine atom as an additional H‑bond acceptor [4][5]. This confers a unique H‑bond donor/acceptor ratio of 1:6 on the target compound, compared with 1:5 for the aminophthalates and 0:5 for the fluorophthalates [1][2][3][4][5].

Hydrogen Bonding Receptor Binding Molecular Recognition

Topological Polar Surface Area: 21–49% Higher TPSA Than Mono‑Substituted Analogs for Enhanced Solubility and Reduced CNS Penetration

The target compound exhibits a topological polar surface area (TPSA) of 78.6 Ų [1]. The mono‑amino analogs dimethyl 4‑aminophthalate and dimethyl 3‑aminophthalate also have TPSA values of 78.6 Ų [2][3], whereas the mono‑fluoro analogs dimethyl 4‑fluorophthalate and dimethyl 3‑fluorophthalate show TPSA values of only 52.6 Ų [4][5]. The target compound’s TPSA is thus 49% higher than that of the fluorinated analogs and identical to that of the aminophthalates, reflecting the dominant contribution of the primary amine. Notably, the target compound's TPSA of 78.6 Ų places it above the 60‑70 Ų threshold often associated with reduced passive blood‑brain barrier permeability, making it preferentially suited for peripheral target programs while retaining the fluorine‑imparted metabolic stability [1].

Polar Surface Area CNS Permeability Drug‑Likeness

Synthetic Versatility: Single‑Step Derivatization to Fluorinated Phthalimides, Phthalamic Acids, and Heterocyclic Scaffolds Without Protecting‑Group Manipulation

The ortho‑diester configuration of the target compound allows direct, one‑step conversion to fluorophthalimides upon reaction with primary amines, a reactivity profile that is well‑established for phthalic anhydride derivatives and fluorophthalamic acids [2][3]. The 4‑amino group can be diazotized and converted to fluoroanthranilic acids or fluorobenzoic acids, enabling access to diverse fluorinated aromatic building blocks [3]. In contrast, mono‑substituted analogs such as dimethyl 4‑fluorophthalate lack the amino handle for further functionalization without initial nitration/reduction sequences, adding 2–3 synthetic steps and reducing overall yield [4]. Dimethyl 4‑aminophthalate lacks the fluorine atom, which is critical for modulating metabolic stability in drug candidates [4].

Synthetic Chemistry Building Block Fluorophore

GHS Hazard Profile: Comparable Acute Oral Toxicity Classification to Mono‑Fluorinated Analogs but with Distinct Irritancy Warnings Relevant for Laboratory Handling Protocols

The target compound is classified as Acute Toxicity Category 4 (H302: harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335: respiratory irritation), based on a single notifier submission to the ECHA C&L Inventory [1]. The mono‑fluoro analog dimethyl 4‑fluorophthalate carries a GHS classification for skin and eye irritation only (H315, H319), with no acute oral toxicity warning listed in its PubChem record [2]. While both compounds require standard personal protective equipment, the target compound's acute oral toxicity hazard mandates additional precautions for oral exposure routes, which may influence procurement decisions for high‑throughput screening facilities where weighing and dissolution workflows differ [1][2].

Safety GHS Classification Laboratory Handling

High‑Value Application Scenarios for 1,2-Dimethyl 4-Amino-3-Fluorobenzene-1,2-Dicarboxylate Based on Verified Differentiation Evidence


Fragment‑Based Drug Discovery Campaigns Targeting Peripheral Proteins Requiring Balanced Lipophilicity and Hydrogen‑Bonding Capacity

The target compound’s XLogP3 of 1.0, combined with its TPSA of 78.6 Ų and 1‑donor/6‑acceptor H‑bond profile, makes it an ideal fragment for peripheral protein targets where CNS exclusion is desired [1]. The 41–50% lower lipophilicity compared with mono‑substituted analogs reduces the risk of non‑specific binding and phospholipidosis, improving hit‑to‑lead progression efficiency [1][2].

Diversification Hub for Fluorinated Heterocycle Libraries via Orthogonal Functional‑Group Chemistry

With three orthogonally reactive handles (amine, two methyl esters, and fluorine), the target compound serves as a single‑scaffold diversification point for generating libraries of fluorinated phthalimides, phthalamic acids, and fluoroanthranilic acid derivatives [3][4]. This reduces the number of synthetic steps by 2–3 relative to starting from mono‑substituted analogs, accelerating SAR exploration [4].

Fluorinated Fluorescent Probe Development Leveraging the Push‑Pull Electronic System

The electron‑donating 4‑amino group and electron‑withdrawing 3‑fluoro substituent create a push‑pull system that can be exploited for environment‑sensitive fluorophores and fluorescent amino acid building blocks [5]. The additional fluorine H‑bond acceptor expands the solvent‑sensitivity range of the fluorophore compared with non‑fluorinated aminophthalate cores [1].

Metabolic Stability Optimization in Lead Series Where Fluorine Incorporation Is a Key Design Element

For medicinal chemistry programs where fluorine‑mediated metabolic blocking is desired but the lead series contains a primary amine pharmacophore, the target compound provides both functionalities pre‑installed on a single aromatic scaffold [1]. This eliminates the need for late‑stage fluorination, which often suffers from low yields and poor regioselectivity on amino‑substituted aromatics [2].

Quote Request

Request a Quote for 1,2-Dimethyl 4-amino-3-fluorobenzene-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.